(2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one
Overview
Description
(2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-ethylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation, nitration, and sulfonation reactions are performed using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Major Products Formed
The major products formed from these reactions include epoxides, hydroxylated chalcones, saturated ketones, alcohols, and various substituted chalcones.
Scientific Research Applications
(2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in biological studies.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs targeting various diseases.
Industry: It is used in the production of organic materials, dyes, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound interacts with cellular proteins and enzymes, disrupting their normal function and leading to cell death. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- (2E)-1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
- methyl (2E)-3-(4-ethylphenyl)prop-2-enoate
Uniqueness
Compared to similar compounds, (2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one stands out due to its specific structural features and the presence of both ethyl and phenyl groups. These structural characteristics contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-2-14-8-11-16(12-9-14)17(18)13-10-15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXOHTAXRZDDQT-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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